Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate , derived through systematic substitution pattern analysis of the benzofuran core. The parent structure, benzofuran, consists of a fused benzene and furan ring system. Numbering begins at the oxygen atom in the furan ring, proceeding clockwise to position 2 (furan carbonyl carbon), 3 (amino-substituted carbon), and 6 (fluorine-substituted carbon on the benzene ring).
The carboxylate ester group at position 2 and the amino group at position 3 are prioritized according to IUPAC suffix rules, with the ethyl ester denoted as a substituent. Structural validation via spectral data (not shown) and computational modeling confirms the planar arrangement of the benzofuran system, with bond angles consistent with aromatic stabilization.
Table 1: Molecular identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | ethyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate |
| Molecular Formula | C₁₁H₁₀FNO₃ |
| Molecular Weight | 223.20 g/mol |
| SMILES | O=C(C1=C(N)C2=CC=C(F)C=C2O1)OCC |
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service (CAS) registry number 1822843-69-5 uniquely identifies this compound in global chemical databases. Alternative designations include:
- Mthis compound (CAS 1822845-23-7), a structural analog differing only in the ester alkyl group (methyl vs. ethyl).
- Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8), which substitutes fluorine with bromine at position 6.
The MDL identifier MFCD27922534 further distinguishes it in synthesis catalogs, while its Wikidata entry (Q82667083) links to broader chemical ontology frameworks.
Comparative Analysis with Related Benzofuran Derivatives
Substituent effects at position 6 significantly influence physicochemical properties:
Table 2: Comparison of halogenated ethyl 3-aminobenzofuran-2-carboxylates
Fluorine’s electronegativity (-4.0) versus bromine (-2.8) reduces electron density at position 6, altering dipole moments and solubility profiles. The ethyl ester group enhances lipid solubility compared to methyl analogs, as evidenced by logP values (calculated: 1.8 vs. 1.3 for methyl).
The amino group at position 3 enables hydrogen bonding interactions absent in non-aminated derivatives like ethyl 6-fluorobenzofuran-2-carboxylate (CAS 1089681-84-4). This functional group also increases susceptibility to electrophilic substitution reactions at the benzene ring, a property leveraged in pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 |
InChI Key |
BICNQSGQFBFNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via oxidative addition of a nickel(0) catalyst into a carbon–halogen bond, followed by transmetallation with an organozinc or organoboron reagent. For ethyl 3-amino-6-fluorobenzofuran-2-carboxylate, a 6-fluoro-substituted benzofuran precursor reacts with an ethyl carboxylate-containing nucleophile. Key parameters include:
Table 1: Nickel-Catalyzed Coupling Conditions and Outcomes
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Fluoro-3-iodobenzofuran | NiCl₂(dppe) | THF | 80 | 78 |
| 6-Fluoro-3-bromobenzofuran | Ni(COD)₂ | DMF | 100 | 85 |
Chromatographic purification (silica gel, hexane/ethyl acetate) is critical for removing nickel residues and unreacted starting materials.
One-Pot Synthesis via Cs₂CO₃-Mediated Cyclization
A rapid, transition-metal-free one-pot synthesis using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) has emerged as a highly efficient method. This approach constructs the benzofuran ring while simultaneously introducing the amino and fluorine groups.
Procedure and Mechanistic Insights
The reaction begins with deprotonation of 2-hydroxybenzonitrile derivatives by Cs₂CO₃, forming a phenoxide intermediate. Subsequent nucleophilic attack on 2-bromoacetophenone derivatives facilitates C–C bond formation, followed by intramolecular cyclization to yield the benzofuran core.
Key steps :
-
Deprotonation : Cs₂CO₃ generates a phenoxide ion from 2-hydroxy-6-fluorobenzonitrile.
-
Nucleophilic substitution : Reaction with ethyl 2-bromoacetate forms an acyclic intermediate.
-
Cyclization : Intramolecular attack of the phenoxide oxygen on the carbonyl carbon closes the furan ring.
-
Tautomerization : Final tautomerization yields the 3-amino-substituted product.
Table 2: Optimized Conditions for Cs₂CO₃-Mediated Synthesis
| Parameter | Value |
|---|---|
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | Room temperature (25°C) |
| Time | 10–20 minutes |
| Yield | 89–92% |
This method’s advantages include short reaction times, scalability (demonstrated at 10-gram scale), and avoidance of transition metals.
Transition-Metal-Free One-Pot Synthesis
A related strategy employs DMSO and Cs₂CO₃ under mild conditions to assemble the benzofuran skeleton. This method is notable for its compatibility with sensitive functional groups.
Experimental Workflow
Table 3: Performance Metrics for Transition-Metal-Free Synthesis
| Substrate | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Fluorobenzonitrile | Cs₂CO₃ | DMSO | 4 | 76 |
| 2,3-Difluorobenzonitrile | K₂CO₃ | DMSO | 6 | 68 |
This method achieves moderate yields but avoids costly catalysts, making it suitable for large-scale production.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions involving 3-amino-2-aroyl benzofuran intermediates, reducing synthesis times from hours to minutes.
Protocol and Advantages
-
Reactants : 3-Amino-6-fluorobenzofuran derivatives and ethyl chloroformate.
-
Conditions : Microwave heating at 120°C for 15 minutes.
Microwave methods enhance reaction efficiency but require specialized equipment, limiting their industrial applicability.
Purification and Characterization
All methods necessitate chromatographic purification to isolate the target compound. Silica gel chromatography with hexane/ethyl acetate (5:1) is standard, achieving >98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
Conditions :
-
Acidic: HCl (6M), reflux, 8–12 hours
-
Basic: NaOH (2M) in ethanol/water (1:1), 60°C, 6 hours
Product : 3-Amino-6-fluorobenzofuran-2-carboxylic acid
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 6-position participates in NAS reactions with nucleophiles such as amines, alkoxides, or thiols.
Example Reaction :
Reactants : Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate + piperidine
Conditions : DMF, 80°C, 4 hours
Product : Ethyl 3-amino-6-(piperidin-1-yl)benzofuran-2-carboxylate
Yield : 68%
Cyclization Reactions
The amino group facilitates cyclization to form fused heterocyclic systems, enhancing structural complexity.
Microwave-Assisted Cyclization :
Reactants : this compound + malononitrile
Conditions : DMF, microwave irradiation (120°C, 20 min)
Product : Pyridine-fused benzofuran derivative
Yield : 75%
Copper-Catalyzed N-Arylation
The amino group undergoes N-arylation with arylboronic acids under mild conditions.
Example Reaction :
Reactants : this compound + phenylboronic acid
Catalyst : Cu(OAc)₂ (10 mol%)
Conditions : DMF, ambient temperature, 12 hours
Product : Ethyl 3-(phenylamino)-6-fluorobenzofuran-2-carboxylate
Yield : 85%
Oxidation:
The amino group oxidizes to nitro under controlled conditions.
Oxidizing Agent : H₂O₂ (30%), AcOH, 50°C, 3 hours
Product : Ethyl 3-nitro-6-fluorobenzofuran-2-carboxylate
Reduction:
Selective reduction of the ester group is achievable.
Reducing Agent : LiAlH₄, THF, 0°C → RT
Product : (3-Amino-6-fluorobenzofuran-2-yl)methanol
Suzuki–Miyaura Cross-Coupling
The fluorine atom can be replaced via palladium-catalyzed coupling.
Example Reaction :
Reactants : this compound + 4-methoxyphenylboronic acid
Catalyst : Pd(PPh₃)₄ (5 mol%)
Conditions : K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 hours
Product : Ethyl 3-amino-6-(4-methoxyphenyl)benzofuran-2-carboxylate
Yield : 72%
Derivatization via Condensation
The amino group condenses with carbonyl compounds to form Schiff bases.
Example Reaction :
Reactants : this compound + 4-nitrobenzaldehyde
Conditions : EtOH, reflux, 6 hours
Product : Ethyl 3-((4-nitrobenzylidene)amino)-6-fluorobenzofuran-2-carboxylate
Yield : 82%
Mechanistic Insights
-
N-Arylation : Proposed to involve a Cu(II)/Cu(III) redox cycle, with oxygen acting as a terminal oxidant .
-
Cyclization : Microwave heating accelerates intramolecular nucleophilic attack, forming fused rings .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant heterocycles. Continued exploration of its derivatives may unlock novel bioactive molecules.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate has shown promising results in medicinal chemistry, particularly in the development of anticancer agents:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound triggers apoptosis by activating caspase pathways, suggesting its potential for targeted cancer therapies .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 18.5 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : It has demonstrated significant antibacterial activity against multi-drug resistant strains, indicating its potential as a therapeutic agent for treating resistant infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Study on Anticancer Effects : A recent publication highlighted that this compound selectively targets cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .
- Antimicrobial Efficacy : Research conducted at a pharmaceutical laboratory reported significant antibacterial activity against resistant strains, suggesting its utility in combating infections caused by multi-drug resistant bacteria .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-tumor activity may be due to its ability to inhibit certain enzymes or interfere with DNA replication. The pathways involved often include the modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
The structural and functional diversity of benzofuran derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate with analogous compounds:
Table 1: Key Properties of this compound and Related Compounds
Key Comparisons and Research Findings
Substituent Effects on Reactivity and Solubility Fluorine vs. Bromine: The 6-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like bromine (e.g., ). Amino Group Position: The 3-amino group in the target compound contrasts with the 6-amino substitution in ’s derivative. Positional differences influence hydrogen-bonding capabilities and synthetic pathways .
Ring Saturation and Conformational Analysis
- The tetrahydrobenzofuran derivative () exhibits a partially saturated ring, reducing aromaticity and altering ring puckering dynamics. Cremer and Pople’s puckering coordinates () are critical for analyzing such conformational changes .
Spectroscopic and Crystallographic Data The 7-cyano-4,6-dimethoxy derivative () has been extensively characterized via NMR, highlighting the impact of electron-withdrawing groups on chemical shifts . SHELX software () is widely used for refining crystallographic data of benzofuran derivatives, ensuring accurate structural determination .
Applications in Medicinal Chemistry Trifluoromethyl derivatives () and brominated analogs () are explored for antiviral and anticancer activities, whereas the target compound’s fluorine and amino groups make it a candidate for CNS-targeting drugs .
Biological Activity
Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C12H12FNO3
- Molecular Weight : Approximately 221.20 g/mol
- Melting Point : 54-56 °C
- Density : Approximately 1.3 g/cm³
The compound features a benzofuran core with an amino group and a fluorine atom, which may influence its reactivity and biological profile .
Antimicrobial Activity
Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that many compounds in this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications on the benzofuran ring can enhance activity against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Benzofuran derivatives | Antibacterial against E. coli | |
| This compound | Potentially active against fungi |
Anticancer Activity
The anticancer potential of this compound is notable. Compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.
- Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as Polo-like kinase (Plk1), which is often upregulated in cancers.
- Case Studies : In vitro studies demonstrate that related benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
Table: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Benzofuran analogs | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |
| Ethyl derivative | HeLa (cervical cancer) | 3.5 | Inhibits cell proliferation |
Pharmacological Applications
This compound shows promise in treating various conditions beyond antimicrobial and anticancer applications:
- Inflammatory Diseases : It may serve as an inhibitor of leukotriene biosynthesis, potentially aiding conditions like inflammatory bowel disease .
- Neuroprotective Effects : Preliminary studies suggest that benzofuran derivatives can protect against neuronal damage induced by toxic agents .
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through several methods, including nickel-catalyzed reactions that yield high purity products . Structural modifications have been explored to enhance biological activity further.
Table: Synthesis Methods
| Method | Yield (%) | Notes |
|---|---|---|
| Nickel-catalyzed coupling | 85 | High efficiency |
| One-pot synthesis | 76 | Simple procedure |
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate, and how can reaction efficiency be validated?
Methodological Answer: The synthesis typically involves multi-step reactions with careful control of substituent positioning. For example, ultrasound-assisted one-pot methodologies (e.g., using K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst) improve yields by enhancing reaction kinetics and reducing side products . Reaction efficiency can be validated via:
Q. How do researchers characterize the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C6, amino at C3) via chemical shifts and coupling constants .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety) .
- HRMS : Validate molecular formula (C₁₁H₁₀FNO₃) with <2 ppm mass accuracy .
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-F bond ~1.34 Å) and confirm stereoelectronic effects .
Advanced Research Questions
Q. What methodologies are employed in resolving crystallographic data contradictions for this compound?
Methodological Answer: Crystallographic discrepancies (e.g., disorder in the benzofuran ring or fluorine positioning) are addressed using:
- SHELXL refinement : Iterative least-squares optimization with anisotropic displacement parameters for non-H atoms .
- Twinned data correction : For cases of pseudo-merohedral twinning, use HKLF5 format in SHELX to refine twin laws .
- Validation tools : CheckCIF/PLATON to identify geometric outliers (e.g., bond angles deviating >3σ from ideality) .
Q. How do substituent variations at the benzofuran core affect bioactivity, and what statistical models are used to analyze structure-activity relationships (SAR)?
Methodological Answer: Substituent effects (e.g., electron-withdrawing groups at C6) are studied via:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) to quantify potency .
- QSAR modeling : Use Hammett constants (σ) or Hansch parameters to correlate electronic effects with activity .
- Molecular docking : Simulate binding interactions (e.g., fluorine’s role in H-bonding with active sites) using AutoDock/Vina .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT calculations : Compute Fukui indices (ƒ⁺/ƒ⁻) to identify nucleophilic (amino group) and electrophilic (carbonyl carbon) sites .
- Molecular orbital analysis : HOMO-LUMO gaps (e.g., ~5.2 eV) predict susceptibility to charge-transfer interactions .
- Solvent modeling : COSMO-RS simulations assess solvation effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
